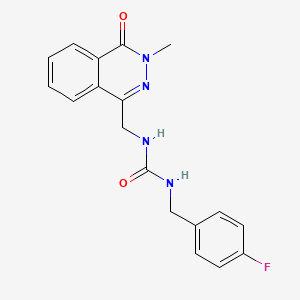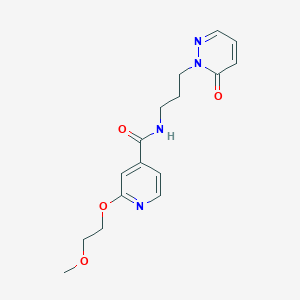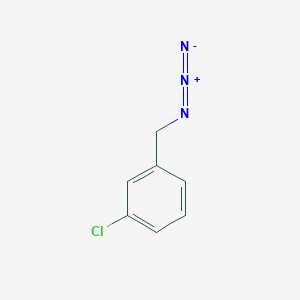
1-(Azidomethyl)-3-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azidomethyl)-3-chlorobenzene is an organic compound that features an azidomethyl group attached to a benzene ring substituted with a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Azidomethyl)-3-chlorobenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3-chlorobenzyl chloride with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while ensuring safety protocols are strictly followed due to the potentially hazardous nature of azides.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Azidomethyl)-3-chlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, replacing other leaving groups in organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Reduction: Formation of 3-chlorobenzylamine.
Cycloaddition: Formation of 1,2,3-triazoles.
Applications De Recherche Scientifique
1-(Azidomethyl)-3-chlorobenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex organic molecules, particularly in the formation of triazoles through cycloaddition reactions.
Materials Science: Employed in the development of energetic materials and coordination compounds due to its azide functionality.
Biological Studies: Utilized in the synthesis of bioactive molecules and pharmaceuticals, where the azide group can be transformed into various functional groups.
Mécanisme D'action
The mechanism of action of 1-(Azidomethyl)-3-chlorobenzene primarily involves its azide group, which is highly reactive and can participate in various chemical transformations. The azide group can act as a nucleophile, undergo reduction to form amines, or participate in cycloaddition reactions to form triazoles. These reactions are facilitated by the electron-withdrawing effect of the chlorine atom on the benzene ring, which stabilizes the intermediate species formed during these transformations .
Comparaison Avec Des Composés Similaires
1-(Azidomethyl)-5H-tetrazole: Another azide-containing compound used in energetic materials.
1-Azidoethyl-5H-tetrazole: Similar in structure but with an ethyl group instead of a chlorobenzene ring.
Uniqueness: 1-(Azidomethyl)-3-chlorobenzene is unique due to the presence of both an azide group and a chlorine-substituted benzene ring. This combination imparts distinct reactivity and stability, making it valuable in specific synthetic applications and materials science .
Propriétés
IUPAC Name |
1-(azidomethyl)-3-chlorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-7-3-1-2-6(4-7)5-10-11-9/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFWUPTWYUKGQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
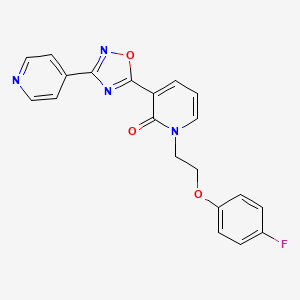
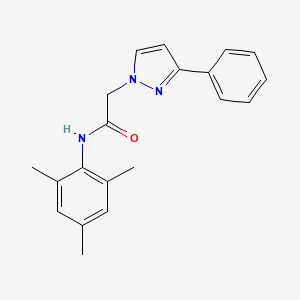
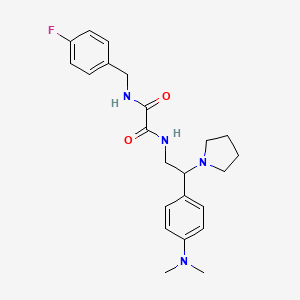
![2-[Oxolan-3-ylmethyl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2870125.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(4-methylphenyl)amino]piperidin-1-yl}acetamide](/img/structure/B2870126.png)
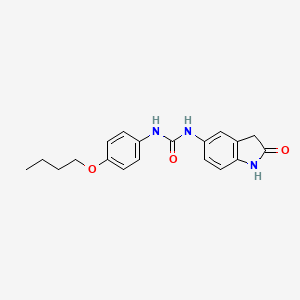
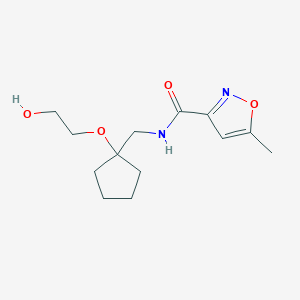
![6-[(4-methylphenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2870130.png)
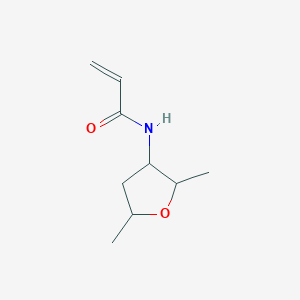
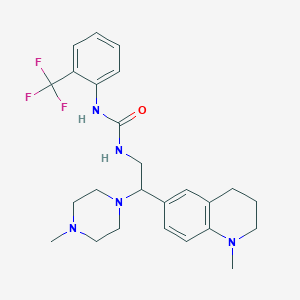
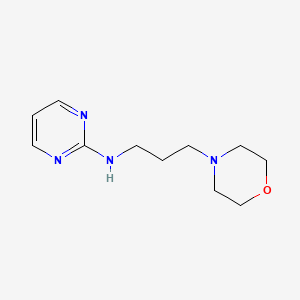
![2-{[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}acetonitrile](/img/structure/B2870137.png)
